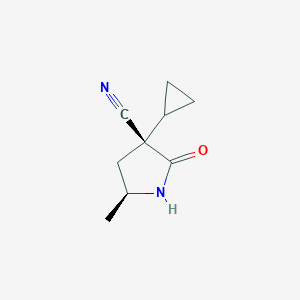

(3R,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

CAS No.: 1462290-00-1

Cat. No.: VC11683016

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1462290-00-1 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | (3R,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m0/s1 |

| Standard InChI Key | OFLIZMHGJUWIHY-RCOVLWMOSA-N |

| Isomeric SMILES | C[C@H]1C[C@](C(=O)N1)(C#N)C2CC2 |

| SMILES | CC1CC(C(=O)N1)(C#N)C2CC2 |

| Canonical SMILES | CC1CC(C(=O)N1)(C#N)C2CC2 |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₃N₂O, with a molecular weight of 177.23 g/mol (calculated based on analogous structures) . Its core structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) fused with a lactam (2-oxo) group. Key substituents include:

-

A cyclopropyl group at the 3-position, introducing steric strain and conformational rigidity.

-

A methyl group at the 5-position, influencing hydrophobic interactions.

-

A nitrile (-CN) group at the 3-position, providing potential sites for chemical modifications or hydrogen bonding .

Stereochemical Configuration

The (3R,5S) configuration is critical to its biological activity. Stereoisomerism in pyrrolidine derivatives often leads to divergent pharmacological profiles. For example, the (3S,5R)-isomer (PubChem CID: 117840426) exhibits distinct physicochemical properties, such as a molecular weight of 164.20 g/mol and a different spatial arrangement of substituents . The enantiomeric purity of (3R,5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is essential for its intended applications, as mirrored in the activity of related compounds like (3R,5S)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile against Helicobacter pylori.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Synthesis and Manufacturing

Key Reagents and Conditions

-

Bases: Potassium tert-butoxide or LDA for deprotonation during cyclization.

-

Solvents: Polar aprotic solvents like DMF or THF to stabilize intermediates.

-

Catalysts: Palladium or nickel complexes for cross-coupling reactions involving the nitrile group .

Table 2: Representative Synthetic Steps for Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropanation | Dichlorocarbene, phase-transfer catalyst | 65–70 |

| 2 | Lactam cyclization | NaH, DMF, 80°C | 80 |

| 3 | Nitrile introduction | KCN, CuCN, DMSO | 75 |

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Predicted to be 393.9°C based on analogous structures.

-

Density: Estimated at 1.13 g/cm³ at 20°C.

-

Solubility: Limited solubility in water due to the hydrophobic cyclopropyl and methyl groups; soluble in DMSO and DMF .

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (lactam C=O stretch).

-

NMR:

Biological Activity and Pharmacological Applications

Mechanism of Action

The compound’s nitrile group may act as a hydrogen bond acceptor, while the lactam ring mimics peptide bonds, enabling interactions with biological targets. Analogous pyrrolidine derivatives inhibit enzymes such as D-amino acid oxidase or bind to G-protein-coupled receptors .

Future Research Directions

-

Stereoselective Synthesis: Development of cost-effective asymmetric routes.

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy.

-

In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume